molecular formula C17H23Cl2N3 B12737130 9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride CAS No. 102206-95-1

9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride

Cat. No.: B12737130
CAS No.: 102206-95-1
M. Wt: 340.3 g/mol
InChI Key: IXHSNJNULVONPV-UHFFFAOYSA-N
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Description

“9H-Pyrido(3,4-b)indole, 1,3-dimethyl-9-(2-(dimethylamino)ethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of pyridoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Dimethylation: Introduction of the dimethyl groups can be done using methylating agents such as methyl iodide under basic conditions.

    Attachment of the Dimethylaminoethyl Group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the pyridoindole core.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the aromatic ring.

    Reduction: Reduction reactions might target the nitrogen-containing groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or a ligand in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Therapeutic Agent: Possible applications as a drug or a drug precursor for treating specific diseases.

    Diagnostic Tool: Use in diagnostic assays or imaging.

Industry

    Chemical Manufacturing: Utilized in the synthesis of other complex organic compounds.

    Pharmaceuticals: Production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating their function.

    Interference with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    9H-Pyrido(3,4-b)indole: The parent compound without the dimethyl and dimethylaminoethyl groups.

    1,3-Dimethyl-9H-pyrido(3,4-b)indole: Lacks the dimethylaminoethyl group.

    9-(2-(Dimethylamino)ethyl)-9H-pyrido(3,4-b)indole: Lacks the dimethyl groups.

Uniqueness

The presence of both dimethyl and dimethylaminoethyl groups in the compound might confer unique properties such as enhanced solubility, stability, and specific biological activity compared to its analogs.

Properties

CAS No.

102206-95-1

Molecular Formula

C17H23Cl2N3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(1,3-dimethylpyrido[3,4-b]indol-9-yl)-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C17H21N3.2ClH/c1-12-11-15-14-7-5-6-8-16(14)20(10-9-19(3)4)17(15)13(2)18-12;;/h5-8,11H,9-10H2,1-4H3;2*1H

InChI Key

IXHSNJNULVONPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N(C3=CC=CC=C32)CCN(C)C.Cl.Cl

Origin of Product

United States

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